

Icomidocholic Acid: A Metabolomic Perspective on its Therapeutic Effects

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Icomidocholic acid, also known as Aramchol, is a synthetic fatty acid-bile acid conjugate that has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). As a first-in-class, liver-targeted partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), its mechanism of action is centered on the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the metabolomic studies related to the effects of **Icomidocholic acid**, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Icomidocholic acid is a conjugate of cholic acid and arachidic acid.[1] Its primary target is SCD1, a key enzyme in the endoplasmic reticulum responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By partially inhibiting SCD1, **Icomidocholic acid** reduces the synthesis of MUFAs, leading to an accumulation of SFAs.[2] This alteration in the SFA/MUFA ratio has profound effects on cellular functions and metabolic processes, including a decrease in the synthesis of triglycerides and other fatty acid esters.[1] This ultimately results in reduced liver fat and an improvement in insulin resistance.[1]

Quantitative Metabolomic and Biomarker Data

Clinical and pre-clinical studies have provided quantitative data on the effects of **Icomidocholic acid** (Aramchol) on various metabolic and fibrotic biomarkers. The following



tables summarize key findings from these studies.

Table 1: Effects of **Icomidocholic Acid** (Aramchol) on Liver Fibrosis and Histology in NASH Patients

Parameter	Treatment Group	Result	Study
Fibrosis Improvement (≥1 stage)	Aramchol 300 mg BID	60.0% of patients showed improvement	ARMOR Study Open- Label Part[3]
NASH Resolution without worsening of fibrosis	Aramchol 600 mg	16.7% of patients	Phase 2b Trial[4]
Fibrosis Improvement by ≥1 stage without worsening NASH	Aramchol 600 mg	29.5% of patients	Phase 2b Trial[4]

Table 2: Effects of Icomidocholic Acid (Aramchol) on Liver Enzymes and Fibrosis Markers



Biomarker	Treatment Group	Change from Baseline	Study
Alanine Aminotransferase (ALT)	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open- Label Part[3]
Aspartate Aminotransferase (AST)	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open- Label Part[3]
Fibrosis-4 (Fib-4) Index	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open- Label Part[3]
Procollagen 3 N- terminal Propeptide (ProC-3)	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open- Label Part[3]
Alanine Aminotransferase (ALT)	Aramchol 600 mg	Placebo-corrected decrease of -29.1 IU/I	Phase 2b Trial[4]

Table 3: Pre-clinical Metabolomic Changes in a Mouse Model of NASH Treated with **Icomidocholic Acid** (Aramchol)



Metabolite/Ratio	Condition	Observation	Study
S-adenosylmethionine (SAMe)	0.1MCD diet-fed mice	Reduced hepatic levels	[5]
S- adenosylhomocystein e (SAH)	0.1MCD diet-fed mice	Increased hepatic levels	[5]
SAMe/SAH ratio	0.1MCD diet-fed mice	Reduction	[5]
Glutathione (GSH)	0.1MCD diet-fed mice	Reduction in hepatic concentration	[5]
Oxidized Glutathione (GSSG)	0.1MCD diet-fed mice	Increase in hepatic concentration	[5]
GSH/GSSG ratio	0.1MCD diet-fed mice	Reduction	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies employed in studies investigating the effects of **Icomidocholic acid**.

Liver Metabolomics in a Mouse Model of NASH

This protocol is based on the methodology described in the study by Iruarrizaga-Lejarreta et al. (2017).[5]

1. Animal Model:

- Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet containing 0.1% methionine (0.1MCD) for 4 weeks to induce steatohepatitis and fibrosis.
- A control group receives a standard diet.
- For treatment, 0.1MCD-fed mice are administered **Icomidocholic acid** (5 mg/kg/day) via oral gavage for the final 2 weeks of the diet regimen.



2. Sample Collection and Preparation:

- At the end of the study period, mice are euthanized, and liver and serum samples are collected.
- For metabolomic analysis, liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until processing.
- For protein precipitation, methanol is added to a weighed portion of liver tissue (e.g., 15 mg).
- The samples are homogenized using a bead-based homogenizer (e.g., Precellys 24).
- Following homogenization, samples are centrifuged at 18,000 x g for 10 minutes at 4°C to pellet proteins.
- The supernatant containing the metabolites is collected for analysis.
- 3. Metabolomic Analysis:
- A semi-quantitative analysis is performed using an ultra-high performance liquid chromatography (UHPLC) system coupled to a time-of-flight mass spectrometer (TOF-MS).
- Hydrophilic interaction liquid chromatography (HILIC) is suitable for the separation of polar metabolites.
- Mass spectral data is acquired in both positive and negative ionization modes.
- Data processing involves peak extraction, alignment, and normalization using software such as MZmine or XCMS.
- Metabolite identification is performed by comparing the accurate mass and retention time to a reference library of standards.

Clinical Trial Protocol for Evaluating Icomidocholic Acid in NASH Patients (ARMOR Study)

This protocol is a summary of the design for the ARMOR clinical trial (NCT04104321).[6][7]



1. Study Design:

- A Phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled clinical study.[6]
- The study includes an open-label part to evaluate safety, pharmacokinetics, and treatment response kinetics.[6]
- Subjects are adults with biopsy-confirmed NASH and fibrosis stages F1-F3.[7]

2. Treatment:

- In the open-label part, all subjects receive **Icomidocholic acid** 300mg twice daily (BID).[7]
- In the double-blind part, subjects are randomized to receive either **Icomidocholic acid** 300mg BID or a matching placebo.[7]

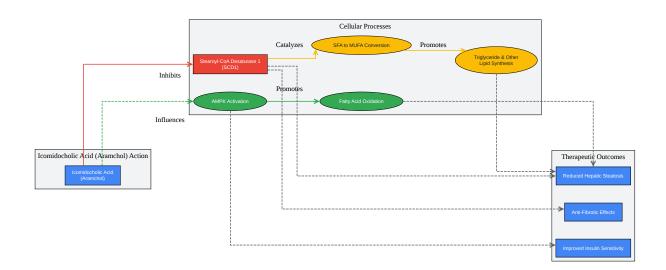
3. Assessments:

- Primary Endpoints: The primary objectives are to evaluate the effect of Icomidocholic acid compared to placebo on NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of NASH.[7]
- Histological Assessment: Liver biopsies are collected at baseline and at various time points during the study (e.g., 24, 48, and 72 weeks in the open-label part).
- Non-Invasive Tests (NITs): A panel of NITs are used to assess liver health, including FibroScan, and serum biomarkers such as ProC-3 and the ELF score.[6]
- Metabolomics: Blood samples for metabolomics analysis are collected at screening and at specified follow-up visits.[8]

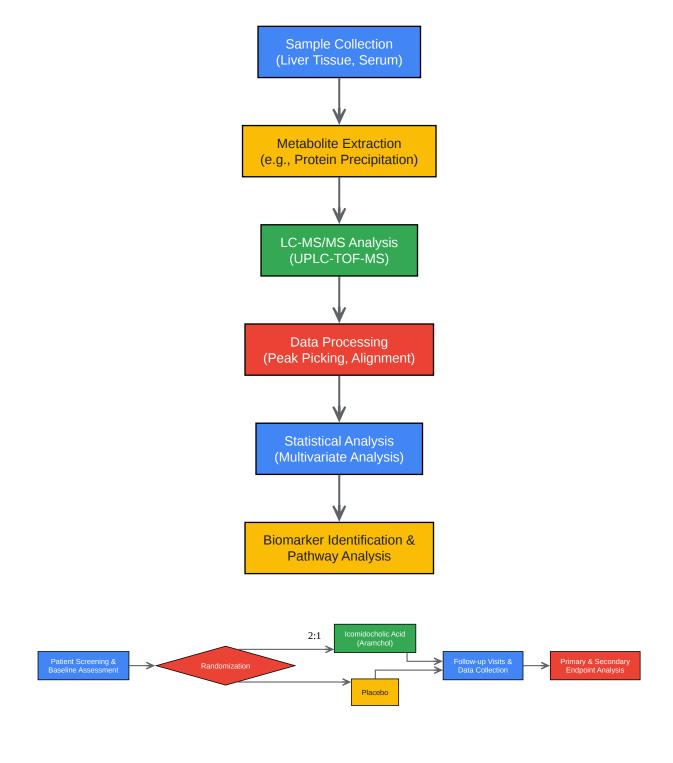
Signaling Pathways and Experimental Workflows

The therapeutic effects of **Icomidocholic acid** are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.









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